2-(4-Fluorophenyl)acetaldehyde
Overview
Description
“2-(4-Fluorophenyl)acetaldehyde” is a chemical compound with the CAS number 1736-67-0 . It is used in scientific research and has potential applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of “this compound” involves a reaction with sulfur and triethylamine in N,N-dimethyl-formamide at 0 - 20℃ . The reaction is stirred at room temperature for 22 hours .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7FO . The InChI key is KCXZRESSSSYYCW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 138.14 . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications
Synthesis of Fluorinated Aromatic Compounds
2-(4-Fluorophenyl)acetaldehyde: is a valuable precursor in the synthesis of fluorinated aromatic compounds . These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. The introduction of a fluorine atom can significantly alter the chemical and metabolic stability of these compounds, making them more resistant to degradation.
Material Science Research
In material science, this aldehyde is used to modify the properties of polymers and create fluorinated polymers . These materials exhibit improved resistance to solvents, acids, and bases, and are used in a variety of applications, including coatings, insulation materials, and in the semiconductor industry.
Analytical Chemistry
This compound: serves as a standard in chromatographic analysis for the detection of volatile organic compounds (VOCs) . Its distinct chemical signature allows for precise identification and quantification in complex mixtures, which is essential for environmental monitoring and food safety assessments.
Molecular Modeling and Simulation
The compound is also used in computational chemistry for molecular modeling and simulations . Programs such as Amber, GROMACS, and Avogadro utilize this compound to study its interactions at the molecular level, which can provide insights into the behavior of similar molecules in biological systems.
Organic Synthesis Methodology
Researchers utilize This compound to develop new synthetic methodologies . Its reactivity is explored in various organic reactions, such as aldol condensations and Wittig reactions, to synthesize complex molecules with high precision and efficiency.
Neurotransmitter Research
This compound is structurally similar to neurotransmitters and can be used in neuroscience research to study the synthesis and function of these critical brain chemicals. By understanding how similar structures interact with neural receptors, scientists can develop new treatments for neurological disorders.
Safety and Hazards
The safety information for “2-(4-Fluorophenyl)acetaldehyde” indicates that it is a hazardous chemical. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, and washing face, hands, and any exposed skin thoroughly after handling .
properties
IUPAC Name |
2-(4-fluorophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXZRESSSSYYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456061 | |
Record name | 2-(4-fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1736-67-0 | |
Record name | 4-Fluorobenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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